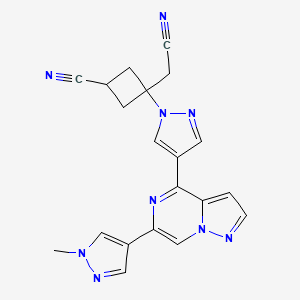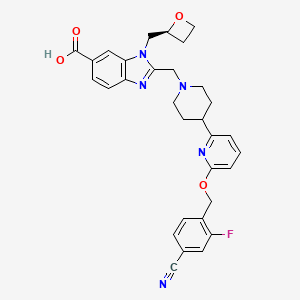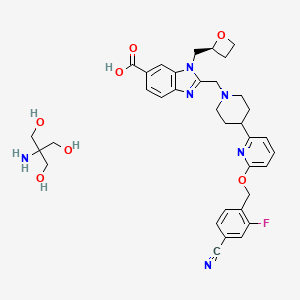![molecular formula C13H9D3N4 B610090 2-Amino-1-méthyl-6-phényl-imidazo[4,5-b]pyridine CAS No. 210049-13-1](/img/structure/B610090.png)
2-Amino-1-méthyl-6-phényl-imidazo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Melting Point: 332-335°C
PhIP-D3 is a deuterated internal standard for PhIP.
Applications De Recherche Scientifique
Recherche sur l'inflammation et le diabète
Le 2-Amino-1-méthyl-6-phényl-imidazo[4,5-b]pyridine a été utilisé dans la recherche sur l'inflammation et le diabète {svg_1}. Il a été constaté qu'il induisait des changements d'expression génétique dans les voies JAK/STAT et MAPK, qui sont liés à l'inflammation et au diabète {svg_2}.
Recherche sur le cancer
Le this compound est également utilisé dans la recherche sur le cancer {svg_3}. Il a été constaté qu'il influençait de nombreuses voies cellulaires nécessaires au bon fonctionnement des cellules cancéreuses {svg_4}. Il a été observé que l'exposition au this compound entraînait des changements significatifs dans les gènes contrôlés par le facteur de transcription STAT3 {svg_5}.
Recherche sur l'obésité
Le this compound a été utilisé dans la recherche sur l'obésité {svg_6}. Il a été constaté que le this compound pouvait potentiellement être retenu dans les tissus adipeux humains {svg_7}. Cela a conduit à des études plus approfondies sur la relation entre les carcinogènes alimentaires tels que le this compound et l'obésité {svg_8}.
Hyperpolarisation dans les investigations biologiques
Le this compound a été utilisé dans la recherche sur l'hyperpolarisation {svg_9}. La polarisation induite par le parahydrogène (PHIP) est une méthode d'hyperpolarisation efficace et économique, et le this compound a été utilisé dans ce contexte {svg_10}.
Synthèse des imidazo[4,5-b]pyridines
Le this compound a été utilisé dans la synthèse des imidazo[4,5-b]pyridines {svg_11} {svg_12}. Une nouvelle méthodologie respectueuse de l'environnement, pratique et facile pour la synthèse de la 2-substitué-1 H-imidazo[4,5-b]pyridine a été élaborée en utilisant le this compound {svg_13}.
Recherche sur l'activité antiproliférative
Le this compound a été utilisé dans la recherche sur l'activité antiproliférative {svg_14}. Il a été constaté que certains composés du this compound présentaient une activité sélective et forte dans la plage de concentration inhibitrice submicromolaire contre le carcinome du côlon {svg_15}.
Recherche sur l'activité antibactérienne
Le this compound a été utilisé dans la recherche sur l'activité antibactérienne {svg_16}. Il a été constaté que certains composés du this compound présentaient une activité modérée contre E. coli {svg_17}.
Recherche sur l'activité antivirale
Le this compound a été utilisé dans la recherche sur l'activité antivirale {svg_18}. Certains dérivés du this compound ont montré une activité sélective mais modérée contre le virus respiratoire syncytial (VRS) {svg_19}.
Mécanisme D'action
Target of Action
The primary targets of 2-Amino-1-(trideuteromethyl)-6-phenylimidazo[4,5-b]pyridine are the Estrogen receptor alpha and the Nuclear receptor coactivator 2 . These receptors play a crucial role in various biological processes, including cell growth and differentiation.
Biochemical Pathways
The compound affects various biochemical pathways. It has been found to induce changes in the JAK/STAT and MAPK pathways, which are related to inflammation, diabetes, and cancer .
Result of Action
The molecular and cellular effects of 2-Amino-1-(trideuteromethyl)-6-phenylimidazo[4,5-b]pyridine’s action are complex and multifaceted. It has been found to mediate gene expression changes within the adipocyte, and the pathways most affected are related to cancer and other chronic diseases .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Amino-1-(trideuteromethyl)-6-phenylimidazo[4,5-b]pyridine. For instance, the formation of this compound increases with the temperature and duration of cooking and also depends on the method of cooking and the variety of meat being cooked .
Propriétés
IUPAC Name |
6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4/c1-17-11-7-10(9-5-3-2-4-6-9)8-15-12(11)16-13(17)14/h2-8H,1H3,(H2,14,15,16)/i1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVKZNNCIHJZLS-FIBGUPNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N1C2=C(N=CC(=C2)C3=CC=CC=C3)N=C1N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670097 |
Source


|
| Record name | 1-(~2~H_3_)Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210049-13-1 |
Source


|
| Record name | 1-(~2~H_3_)Methyl-6-phenyl-1H-imidazo[4,5-b]pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B610007.png)
![3-[(3R)-3-methyl-2-oxopiperidin-3-yl]-6-(5-methylquinolin-3-yl)-1H-pyridin-2-one](/img/structure/B610008.png)









![N-[(1S)-1-(3-fluorophenyl)-3-[(1R,5S)-3-[2-methyl-5-(2-methylpropanoyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridin-1-yl]-8-azabicyclo[3.2.1]octan-8-yl]propyl]acetamide](/img/structure/B610023.png)


